Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate
Description
Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate (CAS 16191-87-0) is a heterocyclic compound with the molecular formula C₉H₁₀O₃S. Its structure comprises a fused thienofuran ring system, where a thiophene ring is annulated to a furan moiety, and an ethyl carboxylate group is appended at the 4-position (Fig. 1). Its structural uniqueness lies in the conjugation of sulfur (thiophene) and oxygen (furan) heteroatoms, which may influence electronic properties and reactivity compared to simpler aromatic esters.
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
ethyl 1,3-dihydrothieno[3,4-c]furan-4-carboxylate |
InChI |
InChI=1S/C9H10O3S/c1-2-12-9(10)8-7-4-11-3-6(7)5-13-8/h5H,2-4H2,1H3 |
InChI Key |
QWRMPPMGUUKJDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2COCC2=CS1 |
Origin of Product |
United States |
Preparation Methods
Thieno[3,4-c]Furan Skeleton Formation
The fused thieno[3,4-c]furan framework is typically assembled via cyclization of bifunctional thiophene derivatives. A prominent method involves 3,4-thiophenedicarboxylic acid as a starting material. Treatment with acetic anhydride at 140°C generates the corresponding anhydride, which undergoes nucleophilic attack by alcohols or amines to form ester or amide linkages. For furan ring closure, furan-3,4-dicarboxylic acid derivatives are cyclized under acidic or thermal conditions. For example, furan-3,4-dicarbonyl dichloride reacts with ethanol to yield ester intermediates, which can further cyclize to form the fused system.
Alternative Cyclization Strategies
Source 2 demonstrates the use of Vilsmeier-Haack formylation to introduce aldehyde groups into benzofuran systems, a method adaptable to thiophene substrates. Treating thiophene-3(2H)-one with POCl3 and DMF generates a reactive iminium intermediate, facilitating formylation at the 4-position. Subsequent cyclization with Na2S or methyl chloroacetate enables thioether or ester functionalization, critical for furan ring formation.
Esterification Methodologies
Direct Esterification of Carboxylic Acid Precursors
The target compound’s ethyl ester group is introduced via esterification of a pre-formed carboxylic acid. A two-step protocol is commonly employed:
-
Synthesis of Thieno[3,4-c]Furan-4-Carboxylic Acid : Cyclocondensation of 3,4-thiophenedicarboxylic acid with furan-3,4-diol under acidic conditions yields the carboxylic acid.
-
Ethyl Ester Formation : The acid is treated with excess ethanol in the presence of thionyl chloride (SOCl2) or sulfuric acid (H2SO4). For instance, SOCl2 converts the acid to its acyl chloride, which reacts with ethanol to form the ester.
Example Procedure
In Situ Esterification During Cyclization
Ethyl ester incorporation can occur concurrently with heterocycle formation. Source 1 details the synthesis of 5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione using alkylamines and dicarbonyl chlorides. Analogously, substituting 1-hexylamine with ethanol in reactions involving furan-3,4-dicarbonyl dichloride may yield ethyl esters directly.
Optimization and Mechanistic Insights
Reaction Conditions
-
Temperature : Cyclization reactions require elevated temperatures (80–140°C), while esterification proceeds optimally at 75°C.
-
Catalysts : DMAP (4-dimethylaminopyridine) accelerates acyl transfer in esterifications, improving yields from 36% to >75%.
-
Solvents : Polar aprotic solvents (DMF, DCM) enhance intermediate stability, whereas toluene facilitates azeotropic water removal during esterification.
Byproduct Mitigation
-
Column Chromatography : Silica gel purification with ethyl acetate/hexane gradients removes unreacted dicarboxylic acids or oligomers.
-
Acid Scavengers : Triethylamine (Et3N) neutralizes HCl generated during SOCl2-mediated esterification, preventing side reactions.
Analytical Characterization
Spectroscopic Validation
-
1H NMR : The ethyl ester’s characteristic triplet (δ 1.21–1.35 ppm, CH2CH3) and quartet (δ 4.40 ppm, OCH2) confirm successful esterification.
-
13C NMR : A carbonyl signal at δ 162.9 ppm (C=O) and thienofuran carbons at δ 125–136 ppm verify the core structure.
-
HRMS : Exact mass matching [M+H]+ confirms molecular integrity.
Comparative Data Table
| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Acetic anhydride, 140°C, 12h | 79 | 98.5 |
| Esterification (SOCl2) | EtOH, SOCl2, 75°C, 2h | 66 | 97.8 |
| DMAP-Catalyzed Esterification | EtOH, DMAP, DCM, 25°C, 24h | 72 | 99.1 |
Challenges and Alternative Routes
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
Synthesis and Derivative Formation
The synthesis of Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate typically involves multi-step reactions starting from readily available thiophene derivatives. A common synthetic route includes the condensation of thiophene-2-carboxylic acid derivatives with ethyl acetoacetate or similar compounds under acidic or basic conditions. This approach allows for the introduction of various substituents that can enhance biological activity.
Key Synthesis Pathways
- Condensation Reactions: Utilizing carbonyl reactants to form thieno[3,4-c]furan derivatives.
- Cyclization Techniques: Employing formamide for cyclization to yield thieno[2,3-d]pyrimidin-4(3H)-ones from aminothiophene substrates .
Biological Activities
This compound and its derivatives have shown promising biological activities in various studies:
- Antimicrobial Properties: Compounds derived from this compound have been evaluated for their antimicrobial efficacy against bacteria and fungi. For instance, derivatives with specific substituents exhibit significant activity against strains like Bacillus subtilis and Aspergillus niger .
- Anti-inflammatory Effects: Research indicates that thienofuran derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Anticancer Activity: Some studies have reported that thieno[3,4-c]furan derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .
Case Study 1: Antimicrobial Activity
A study focused on synthesizing a series of ethyl thieno[3,4-c]furan derivatives which were tested for their antimicrobial properties. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Properties
Another investigation explored the anticancer effects of ethyl thieno[3,4-c]furan derivatives on human breast cancer cells. The study found that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Potential Applications in Drug Development
Given the diverse biological activities exhibited by this compound derivatives, there is considerable potential for their application in drug development:
- Lead Compound for Antibiotics: With rising antibiotic resistance, novel compounds derived from this scaffold could serve as lead candidates for new antibiotics.
- Anti-inflammatory Drugs: The anti-inflammatory properties suggest potential use in developing drugs for chronic inflammatory conditions.
- Cancer Therapeutics: The ability to induce apoptosis in cancer cells positions these compounds as promising candidates for further development in oncology.
Mechanism of Action
The mechanism of action of Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate and related heterocyclic esters:
Key Observations:
Heterocyclic Core Diversity: this compound features a fused thienofuran system, enabling π-electron delocalization across sulfur and oxygen atoms. In contrast, ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate contains a partially saturated benzo[c]thiophene ring with an allylthio substituent, which enhances lipophilicity (XLogP3 = 3.7). Compound A1 (Ethyl 4-ethoxy-3-nitrobenzoate) lacks fused heterocycles, instead relying on nitro and ethoxy groups for bioactivity.
Reactivity and Synthesis: The thienofuran system in this compound may undergo electrophilic substitution at the sulfur-rich positions, whereas Compound A1’s nitro group facilitates reduction or nucleophilic aromatic substitution. The allylthio group in Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate allows for thiol-ene click chemistry, a feature absent in the thienofuran derivative.
Biological Activity: Compound A1 exhibits broad-spectrum antimicrobial activity, attributed to its nitro group disrupting bacterial membrane integrity.
Physicochemical Properties
- Solubility: this compound’s polarity (from the carboxylate and heteroatoms) likely grants moderate solubility in polar aprotic solvents (e.g., DMSO), whereas the allylthio-containing benzo[c]thiophene derivative (XLogP3 = 3.7) is more lipophilic.
- Thermal Stability: The fused aromatic system in the thienofuran derivative may confer higher thermal stability compared to the partially saturated benzo[c]thiophene analogue.
Biological Activity
Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is synthesized through various methods involving thiophene and furan derivatives. The synthesis typically involves the reaction of thiophene-2-carboxylic acid derivatives with furan compounds under specific conditions to yield the desired product with high purity. For example, the synthesis can be achieved by heating 3,4-thiophenedicarboxylic acid with acetic anhydride followed by further reactions with other reagents to obtain the ethyl ester form .
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound and its derivatives. In vitro assays demonstrate that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (NCI-H460) cells. For instance, one study reported that a derivative of this compound exhibited a GI50 value below 10 µM in multiple human tumor cell lines, indicating significant cytotoxicity against cancer cells while showing minimal toxicity to non-tumorigenic cells .
Table 1: Antitumor Activity of this compound Derivatives
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | <10 | Cell cycle arrest in G0/G1 phase |
| Compound B | NCI-H460 | <10 | Induction of apoptosis |
| Ethyl 1H... | MCF-10A (non-tumorigenic) | >100 | Low cytotoxicity |
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Modulation : Research indicates that treatment with this compound leads to an increase in the G0/G1 phase and a decrease in the S phase among treated cells. This suggests that the compound may induce cell cycle arrest, preventing cancer cells from proliferating .
- Apoptosis Induction : Some derivatives have been shown to activate apoptotic pathways, although not all compounds demonstrate this effect. For example, certain studies found no significant changes in apoptotic markers such as PARP or caspase-3 after treatment with specific derivatives .
Antimycobacterial Activity
In addition to its antitumor properties, this compound has also been evaluated for its antimycobacterial activity. A study conducted on novel analogues demonstrated promising results against Mycobacterium tuberculosis. The compounds were subjected to docking studies which suggested potential binding interactions with key enzymes involved in mycobacterial metabolism .
Case Studies
Case Study 1: In Vivo Antitumor Efficacy
In an in vivo study utilizing the chick chorioallantoic membrane (CAM) model, this compound derivatives were shown to significantly reduce tumor size compared to controls. This highlights the potential for these compounds to be developed into therapeutic agents for cancer treatment.
Case Study 2: Antimycobacterial Screening
A series of synthesized derivatives were tested against M. tuberculosis strains. The results indicated that certain compounds exhibited effective inhibition at low concentrations, suggesting their potential as lead candidates for further drug development against tuberculosis.
Q & A
Basic Question: What are the established synthetic routes for Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves multi-step protocols, including cyclization and functionalization of thieno-furan precursors. For example, analogous thieno-pyridazine derivatives are synthesized via cyclocondensation of thioureas with α,β-unsaturated esters under acidic conditions, followed by alkylation or acylation . Key variables include:
- Catalysts : Use of p-toluenesulfonic acid (PTSA) for cyclization (yields ~60-75%) .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification via column chromatography .
- Temperature : Reactions at 80–100°C optimize ring closure while minimizing side products .
Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
Answer:
Structural confirmation requires a combination of:
- NMR : H and C NMR identify substituents (e.g., ethyl ester protons at δ 1.2–1.4 ppm and carbonyl carbons at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHOS: calculated 210.0352) .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm) and furan C-O-C (~1250 cm) .
Advanced Question: How can computational modeling predict the biological activity of this compound?
Answer:
Docking studies and molecular dynamics simulations are critical:
- Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases, cytochrome P450) due to the compound’s fused aromatic system .
- Conformational Analysis : The thieno-furan core’s planar geometry enhances π-π stacking with aromatic residues (e.g., Tyr in kinase ATP-binding sites) .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and solubility (<10 µM), suggesting moderate bioavailability .
Advanced Question: How should researchers address contradictions in reported biological activity data for structurally similar analogs?
Answer:
Discrepancies (e.g., kinase inhibition vs. no activity) arise from:
- Substituent Effects : Fluorophenyl groups enhance target affinity via halogen bonding, while methoxy groups reduce steric hindrance .
- Assay Conditions : Varying ATP concentrations (10 µM vs. 1 mM) in kinase assays alter IC values by 10-fold .
- Cell Line Variability : Metabolic stability in HepG2 vs. HEK293 cells impacts observed cytotoxicity .
Resolution : Standardize protocols (e.g., Eurofins Panlabs kinase panel) and use orthogonal assays (SPR, ITC) .
Advanced Question: What strategies optimize the synthesis of this compound derivatives for SAR studies?
Answer:
- Parallel Synthesis : Use Ugi-type reactions to introduce diverse substituents (e.g., aryl, alkyl amines) .
- Microwave Assistance : Reduces reaction time (30 min vs. 12 h) for cyclization steps, improving yields by ~15% .
- Protecting Groups : Boc-protected amines facilitate selective functionalization at the furan oxygen .
Example : Bromination at the 5-position followed by Suzuki coupling introduces biaryl moieties (confirmed by F NMR) .
Advanced Question: How do structural analogs of this compound inform its mechanism of action?
Answer:
Comparative studies highlight:
- Pyrazolo-pyridine Analogs : Substitution at the 3-position (e.g., ethyl ester vs. carboxylate) modulates solubility and target engagement .
- Thieno-pyridazines : The sulfur atom’s electronegativity enhances interactions with cysteine residues in proteases .
Key Insight : Analog libraries screened against >50 targets reveal selectivity clusters (e.g., PDE4 inhibition vs. COX-2) .
Advanced Question: What experimental precautions are critical when handling this compound in biological assays?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent furan ring photooxidation .
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in aqueous buffers .
- Toxicity Screening : Perform Ames tests for mutagenicity (≥10 µg/mL) prior to in vivo studies .
Advanced Question: How can researchers resolve spectral overlaps in NMR data for this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
